molecular formula C22H18N2O2 B11261637 N-(2,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

N-(2,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B11261637
M. Wt: 342.4 g/mol
InChI Key: IAFFQOAOYYYYSV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazole core, which is a heterocyclic aromatic organic compound, and is substituted with a phenyl group and a carboxamide group. The presence of the 2,5-dimethylphenyl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the condensation of 2-aminophenol with a substituted benzoyl chloride, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for targeting multidrug-resistant pathogens.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to a disruption of metabolic pathways. Additionally, it can interfere with cellular signaling pathways, affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its benzoxazole core and specific substitution pattern, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

Properties

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C22H18N2O2/c1-14-8-9-15(2)20(12-14)23-22(25)17-10-11-19-18(13-17)21(26-24-19)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25)

InChI Key

IAFFQOAOYYYYSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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